Hydroxychloroquine Impurity E

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

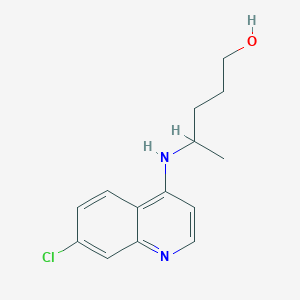

4-[(7-chloroquinolin-4-yl)amino]pentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O/c1-10(3-2-8-18)17-13-6-7-16-14-9-11(15)4-5-12(13)14/h4-7,9-10,18H,2-3,8H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZUKCXDUDOUBKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCO)NC1=C2C=CC(=CC2=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00328190 | |

| Record name | GNF-Pf-1978 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10500-64-8 | |

| Record name | 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10500-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-((7-Chloro-4-quinolinyl)amino)-1-pentanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010500648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GNF-Pf-1978 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-((7-CHLORO-4-QUINOLINYL)AMINO)-1-PENTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJE6FV8MPA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Hydroxychloroquine Impurity E chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Hydroxychloroquine (B89500) Impurity E, a critical substance for consideration in the development and manufacturing of hydroxychloroquine. This document outlines its chemical structure, physicochemical properties, and the analytical methodologies for its detection and quantification, serving as an essential resource for quality control and regulatory compliance.

Chemical Identity and Structure

Hydroxychloroquine Impurity E, chemically known as 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol, is a known impurity that can arise during the synthesis or degradation of Hydroxychloroquine.[1][2][3] Its presence and concentration are critical quality attributes that must be monitored to ensure the safety and efficacy of the final drug product.

The chemical structure of this compound is characterized by a 7-chloro-4-aminoquinoline core linked to a pentanol (B124592) side chain. This structure is closely related to hydroxychloroquine, differing in the substituent on the amino group of the side chain.

Chemical Structure Diagram

Caption: Chemical structure of 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol.

Physicochemical Properties

Understanding the physicochemical properties of this compound is fundamental for developing appropriate analytical methods and control strategies.

| Property | Value | Reference |

| IUPAC Name | 4-((7-chloroquinolin-4-yl)amino)pentan-1-ol | [4] |

| Synonyms | This compound, 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol | [2][3] |

| CAS Number | 10500-64-8 | [1][2][4][5] |

| Molecular Formula | C14H17ClN2O | [1][3][4][5] |

| Molecular Weight | 264.75 g/mol | [3][5][6] |

| Melting Point | 179-181 °C | [3] |

| Boiling Point | 453.7 °C at 760 mmHg | [3] |

| Density | 1.248 g/cm³ | [3] |

| Water Solubility | Practically insoluble (0.087 g/L at 25 °C) | [3] |

| LogP | 3.53410 | [3] |

| PSA | 45.15000 | [3] |

| Vapour Pressure | 5.08E-09 mmHg at 25°C | [3] |

| Index of Refraction | 1.643 | [3] |

| Storage Condition | 2-8 °C | [4] |

| Solubility | Soluble in Methanol | [4] |

Synthesis and Formation

This compound can be formed during the synthesis of hydroxychloroquine, often as a byproduct of incomplete reaction or side reactions.[5] It can also arise from the degradation of the hydroxychloroquine molecule under certain storage conditions.[1][5] The primary synthetic route to hydroxychloroquine involves the reaction of 4,7-dichloroquinoline (B193633) with 1-[(ethylamino)pentyl]amino-ethanol. If the starting material contains or the reaction conditions favor the formation of 4-amino-1-pentanol, this can lead to the formation of Impurity E.

General Synthetic Pathway Leading to Impurity E

Caption: Potential formation of Impurity E during synthesis.

Analytical Methodologies

Accurate and precise analytical methods are crucial for the identification and quantification of this compound in both the active pharmaceutical ingredient (API) and the finished drug product. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique.[1][5]

High-Performance Liquid Chromatography (HPLC)

A typical HPLC method for the analysis of Hydroxychloroquine and its impurities involves a reversed-phase column with UV detection.

Experimental Protocol: HPLC Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The specific gradient program should be optimized to achieve adequate separation of hydroxychloroquine and all its impurities.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for instance, 30 °C, to ensure reproducibility.

-

Detection Wavelength: UV detection at a wavelength where both hydroxychloroquine and Impurity E exhibit significant absorbance, often around 254 nm.[1]

-

Injection Volume: A fixed volume, for example, 20 µL.

-

Sample Preparation: The sample (API or crushed tablets) is accurately weighed and dissolved in a suitable diluent, which is often the mobile phase or a component of it. The solution may need to be sonicated and filtered through a 0.45 µm filter before injection.

-

Quantification: The amount of Impurity E is determined by comparing its peak area to that of a qualified reference standard of a known concentration. The concentration is typically reported as a percentage relative to the hydroxychloroquine peak.

Other Analytical Techniques

Other analytical techniques that can be used for the characterization and structural confirmation of this compound include:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information, aiding in the identification of the impurity.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the definitive structural elucidation of the impurity.[5]

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.[5]

Analytical Workflow

Caption: General workflow for the analysis of this compound.

Regulatory Context and Control

Regulatory agencies such as the ICH provide guidelines on the reporting, identification, and qualification of impurities in new drug substances (ICH Q3A).[1] The presence of this compound must be controlled within specified limits to ensure the quality and safety of the drug product. These limits are typically established based on toxicological data and the manufacturing process capability.

References

- 1. This compound | 10500-64-8 | Benchchem [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CAS#:10500-64-8 | Chemsrc [chemsrc.com]

- 4. Hydroxychloroquine Impurity-E - Daicel Pharma Standards [daicelpharmastandards.com]

- 5. Hydroxychloroquine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 6. T73963-50mg | this compound [10500-64-8] Clinisciences [clinisciences.com]

Synthesis and Characterization of Hydroxychloroquine Impurity E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Hydroxychloroquine (B89500) Impurity E, a critical reference standard for the quality control of hydroxychloroquine drug products. This document details the synthetic pathway, purification methods, and analytical characterization techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy.

Introduction

Hydroxychloroquine Impurity E, chemically known as (4RS)-4-[(7-Chloroquinolin-4-yl)amino]pentan-1-ol, is a known impurity in the synthesis of the active pharmaceutical ingredient (API) hydroxychloroquine.[1] Its monitoring and control are essential to ensure the safety and efficacy of the final drug product. This guide outlines the necessary procedures for its preparation and analytical characterization.

Chemical Profile of this compound

| Parameter | Value |

| IUPAC Name | (4RS)-4-[(7-Chloroquinolin-4-yl)amino]pentan-1-ol[1] |

| CAS Number | 10500-64-8[2][3] |

| Molecular Formula | C₁₄H₁₇ClN₂O[2][3] |

| Molecular Weight | 264.75 g/mol [2] |

Synthesis of this compound

A plausible synthetic route for this compound involves a five-step process starting from 4-amino-1-pentanol. This pathway is outlined below and is based on a method described for a related hydroxychloroquine impurity.[4]

Caption: Synthetic pathway for this compound.

Experimental Protocol for Synthesis

The following is a generalized protocol based on the disclosed patent for a similar impurity.[4] Researchers should optimize these conditions for their specific laboratory setup.

Step 1: Synthesis of Compound III

-

In a reaction vessel, mix 4-amino-1-pentanol (Compound I) and 4,7-dichloroquinoline (Compound II).

-

Heat the mixture with stirring. The reaction temperature can range from 50-180°C, with a suggested temperature of 80°C for 4 hours.

-

Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).

-

Upon completion, the crude Compound III is obtained and can be used in the next step, with or without purification.

Step 2: Synthesis of Compound IV (Bromination)

-

Dissolve Compound III in a dry organic solvent such as dichloromethane, tetrahydrofuran, toluene, or DMF.

-

Add a brominating agent (e.g., boron tribromide, liquid bromine, hydrobromic acid, or N-bromosuccinimide).

-

Stir the reaction mixture at a controlled temperature.

-

After the reaction is complete, process the mixture to isolate Compound IV.

Step 3: Synthesis of Compound VI

-

Dissolve the brominated compound (Compound IV) in an aprotic solvent like DMF, acetonitrile, or tetrahydrofuran.

-

Add ethanolamine (Compound V) to the solution.

-

Stir the mixture until the reaction is complete.

-

Work up the reaction mixture to obtain Compound VI.

Step 4: Synthesis of Compound VII

-

Dissolve Compound VI in an organic solvent such as isopropanol, n-butanol, or t-butanol.

-

Add 4,7-dichloroquinoline (Compound II) and a base (e.g., sodium hydride, potassium hydroxide, or potassium tert-butoxide).

-

Heat the mixture with stirring. The reaction temperature can be in the range of 30-120°C (a suggested condition is 70°C for 6 hours).

-

After completion, cool the reaction mixture and extract with water.

-

Purify the product, for instance by recrystallization, to obtain Compound VII.

Step 5: Synthesis of this compound (Compound VIII)

-

Dissolve Compound VII in an organic solvent like DMF, dimethyl sulfoxide, acetonitrile, or tetrahydrofuran.

-

Add a rearrangement reagent such as kaolin, montmorillonite, zeolite, 4A molecular sieve, or silica (B1680970) gel.

-

Heat the mixture with stirring at a temperature between 50-150°C for 5-36 hours.

-

After the reaction, purify the product to obtain this compound. Purification can be achieved by recrystallization from solvents like ethanol (B145695) and water.[4]

Characterization of this compound

A comprehensive characterization of the synthesized Impurity E is crucial to confirm its identity and purity. The following analytical techniques are recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of this compound and for its quantification in hydroxychloroquine samples.

Caption: General workflow for HPLC analysis.

Illustrative HPLC Method

A stability-indicating RP-HPLC method has been developed for hydroxychloroquine and its impurities.[5] A similar method can be adapted for the analysis of Impurity E.

| Parameter | Condition |

| Column | X-terra phenyl column (250 × 4.6 mm, 5 µm)[5] |

| Mobile Phase A | 0.3 M Potassium dihydrogen phosphate (B84403) buffer (pH 2.5)[5] |

| Mobile Phase B | Acetonitrile and buffer mixture (e.g., 70:30 v/v)[5] |

| Elution | Gradient[5] |

| Flow Rate | 1.5 mL/min[5] |

| Detection | UV at 220 nm[5] |

| Injection Volume | 10 µL[5] |

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and elucidate the structure of the impurity through fragmentation analysis.

Analytical Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[6] |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Ion Trap[6][7] |

| Scan Mode | Full scan for molecular ion and product ion scan for fragmentation |

Expected Fragmentation

The fragmentation of the quinoline (B57606) ring system is a key diagnostic tool. The protonated molecular ion [M+H]⁺ is expected at m/z 265.11.

| Precursor Ion (m/z) | Fragment Ions (m/z) | Putative Structure of Fragment |

| 265.11 | [Data not available] | [Data not available] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are definitive methods for the structural elucidation of this compound.

NMR Parameters

| Parameter | Condition |

| Spectrometer | 400 MHz or higher |

| Solvent | Deuterated methanol (B129727) (CD₃OD) or Deuterated chloroform (B151607) (CDCl₃) |

| Reference | Tetramethylsilane (TMS) |

| Experiments | ¹H, ¹³C, DEPT, COSY, HSQC, HMBC |

Expected Chemical Shifts

| Proton/Carbon | Expected Chemical Shift (ppm) |

| Aromatic Protons | [Data not available] |

| Aliphatic Protons | [Data not available] |

| Aromatic Carbons | [Data not available] |

| Aliphatic Carbons | [Data not available] |

Note: Specific NMR peak assignments for Impurity E are not publicly available. This table should be populated with experimental data.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the molecule.

Expected Absorptions

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch (alcohol) | ~3300 (broad) |

| N-H stretch (amine) | ~3350-3500 |

| C-H stretch (aromatic) | ~3000-3100 |

| C-H stretch (aliphatic) | ~2850-2960 |

| C=N, C=C stretch (quinoline) | ~1500-1600 |

| C-O stretch (alcohol) | ~1050-1150 |

| C-Cl stretch | ~700-800 |

Note: The exact positions of the peaks can vary based on the sample preparation method.

Conclusion

This technical guide provides a framework for the synthesis and comprehensive characterization of this compound. The detailed methodologies and data presentation formats are intended to support researchers, scientists, and drug development professionals in establishing robust quality control measures for hydroxychloroquine. Adherence to these or similarly validated methods is crucial for ensuring the purity and safety of the final pharmaceutical product.

References

- 1. veeprho.com [veeprho.com]

- 2. Hydroxychloroquine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. Hydroxychloroquine EP Impurity E - Acanthus Research [acanthusresearch.com]

- 4. CN111499571A - Preparation method of hydroxychloroquine impurity - Google Patents [patents.google.com]

- 5. Stability Indicating LC Method Development for Hydroxychloroquine Sulfate Impurities as Available for Treatment of COVID-19 and Evaluation of Risk Assessment Prior to Method Validation by Quality by Design Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A study of impurities in the repurposed COVID‐19 drug hydroxychloroquine sulfate using ultra‐high‐performance liquid chromatography‐quadrupole/time‐of‐flight mass spectrometry and liquid chromatography‐solid‐phase extraction‐nuclear magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification and characterization of process related impurities in chloroquine and hydroxychloroquine by LC/IT/MS, LC/TOF/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Hydroxychloroquine Impurity E (CAS No. 10500-64-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Hydroxychloroquine (B89500) Impurity E (CAS No. 10500-64-8), a known related substance of the widely used antimalarial and antirheumatic drug, hydroxychloroquine. This document details the chemical and physical properties of Impurity E, outlines a detailed synthetic pathway, and provides a robust analytical method for its identification and quantification. Furthermore, this guide discusses the potential biological implications and toxicological considerations based on the current understanding of hydroxychloroquine and its analogues. The information is presented to support research, drug development, and quality control activities related to hydroxychloroquine.

Introduction

Hydroxychloroquine is a 4-aminoquinoline (B48711) drug used in the treatment of malaria, rheumatoid arthritis, and lupus erythematosus. As with any pharmaceutical compound, the presence of impurities can affect the safety and efficacy of the drug product. Regulatory agencies require the identification and control of impurities to ensure the quality of the final drug formulation. Hydroxychloroquine Impurity E, chemically known as 4-[(7-chloro-4-quinolinyl)amino]-1-pentanol, is a process-related impurity that can arise during the synthesis of hydroxychloroquine. A thorough understanding of its properties, synthesis, and analytical determination is crucial for pharmaceutical scientists.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a foundational dataset for researchers.

| Property | Value | Reference(s) |

| CAS Number | 10500-64-8 | [1][2][3] |

| IUPAC Name | 4-[(7-chloroquinolin-4-yl)amino]pentan-1-ol | [1] |

| Synonyms | 4-((7-Chloroquinolin-4-yl)amino)pentan-1-ol, HCQ Impurity E | [1] |

| Molecular Formula | C14H17ClN2O | [1][2][3] |

| Molecular Weight | 264.75 g/mol | [1][2][3] |

| Appearance | Off-White Solid | [4] |

| Melting Point | 158-160 °C | [5] |

| Boiling Point | 453.7 ± 40.0 °C (Predicted) | [5] |

| Storage | 2-8°C Refrigerator | [4] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. The following protocol is based on a patented method and general synthetic strategies for 4-aminoquinolines.

Synthetic Scheme

References

- 1. CN111499571A - Preparation method of hydroxychloroquine impurity - Google Patents [patents.google.com]

- 2. Hydroxychloroquine synthesis - chemicalbook [chemicalbook.com]

- 3. ijera.com [ijera.com]

- 4. akjournals.com [akjournals.com]

- 5. A study of impurities in the repurposed COVID‐19 drug hydroxychloroquine sulfate using ultra‐high‐performance liquid chromatography‐quadrupole/time‐of‐flight mass spectrometry and liquid chromatography‐solid‐phase extraction‐nuclear magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol, a key intermediate in the preparation of various quinoline-based compounds and notably identified as Hydroxychloroquine (B89500) Impurity E.[1][2] The core of this synthesis lies in a nucleophilic aromatic substitution (SNAr) reaction. This document outlines the detailed reaction pathway, experimental protocols, and quantitative data to facilitate its replication and further investigation in a laboratory setting.

Synthesis Pathway

The principal pathway for the synthesis of 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol involves the reaction of 4,7-dichloroquinoline (B193633) with 4-amino-1-pentanol. In this reaction, the amino group of 4-amino-1-pentanol acts as a nucleophile, attacking the C4 position of the quinoline (B57606) ring, which is activated towards nucleophilic substitution by the electron-withdrawing nature of the nitrogen atom in the ring and the chloro substituent. This results in the displacement of the chlorine atom at the 4-position.

The overall reaction is depicted below:

Caption: General reaction scheme for the synthesis of 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| 4,7-Dichloroquinoline | C₉H₅Cl₂N | 198.05 |

| 4-Amino-1-pentanol | C₅H₁₃NO | 103.16 |

| Solvent (e.g., Ethanol (B145695), n-Butanol, or neat) | - | - |

| Base (optional, e.g., K₂CO₃, Et₃N) | - | - |

| Dichloromethane (for workup) | CH₂Cl₂ | 84.93 |

| 5% Sodium Bicarbonate Solution (for workup) | NaHCO₃ | 84.01 |

| Brine (for workup) | NaCl | 58.44 |

| Anhydrous Magnesium Sulfate (for drying) | MgSO₄ | 120.37 |

| Silica (B1680970) Gel (for chromatography) | SiO₂ | 60.08 |

| Eluent (e.g., Chloroform/Methanol (B129727) mixture) | - | - |

Reaction Procedure (Conventional Heating)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4,7-dichloroquinoline (1.0 equivalent) and 4-amino-1-pentanol (2.0-3.0 equivalents). The excess amine can also serve as the reaction solvent (neat conditions). Alternatively, a high-boiling solvent such as ethanol or n-butanol can be used.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 120-140 °C.

-

Reaction Time: Maintain the temperature and stir the mixture for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

If a solvent was used, remove it under reduced pressure.

-

Dissolve the residue in dichloromethane.

-

Wash the organic layer sequentially with 5% aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in chloroform) to afford the pure 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol.

Reaction Workflow Diagram

Caption: A generalized experimental workflow for the synthesis and purification.

Quantitative Data

Due to the nature of this compound often being an impurity or an intermediate, specific yield and detailed spectral data can be sparse in the literature. The following table summarizes available information.

| Parameter | Value | Reference |

| Molecular Formula | C₁₄H₁₇ClN₂O | [1] |

| Molecular Weight | 264.75 g/mol | [1] |

| CAS Number | 10500-64-8 | [1][2] |

| Appearance | (Predicted) Solid | - |

| Yield | Not explicitly reported for this specific reaction. Overall yields for multi-step syntheses involving similar couplings can be around 20%. | [3] |

Analytical Characterization (Predicted)

While specific experimental spectra for this compound are not widely published, the expected spectral data based on its structure are as follows:

-

¹H NMR: Protons on the quinoline ring would appear in the aromatic region (δ 7.0-8.5 ppm). The protons of the pentanol (B124592) chain would be in the aliphatic region (δ 1.0-4.0 ppm), with characteristic signals for the CH next to the amino group, the CH₂ adjacent to the hydroxyl group, and the methyl group.

-

¹³C NMR: Aromatic carbons of the quinoline ring would be in the range of δ 100-160 ppm. The aliphatic carbons of the pentanol chain would appear at higher field (δ 10-70 ppm).

-

Mass Spectrometry (MS): The ESI-MS spectrum in positive mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 265.1, corresponding to the molecular formula C₁₄H₁₈ClN₂O⁺.

Safety and Handling

-

4,7-Dichloroquinoline: Is a hazardous substance. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated fume hood.

-

4-Amino-1-pentanol: May cause skin and eye irritation. Handle with appropriate PPE.

-

Standard laboratory safety procedures should be followed throughout the experiment.

Conclusion

The synthesis of 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol is a straightforward process based on the principles of nucleophilic aromatic substitution. This guide provides a solid foundation for researchers to produce this compound in a laboratory setting. Further optimization of reaction conditions, such as solvent, temperature, and reaction time, may be necessary to achieve higher yields. The analytical data provided serves as a benchmark for the characterization of the final product.

References

In-Depth Technical Guide to the Certificate of Analysis for Hydroxychloroquine Impurity E

For researchers, scientists, and professionals in drug development, a thorough understanding of impurity profiles is critical for ensuring the safety and efficacy of pharmaceutical products. This guide provides a detailed examination of the Certificate of Analysis (CoA) for Hydroxychloroquine Impurity E, a known related substance of the active pharmaceutical ingredient Hydroxychloroquine.

Chemical Identity of this compound

This compound is identified by the following chemical and physical properties:

This impurity is a reference standard used in various applications such as analytical method development, method validation, and quality control in the manufacturing of Hydroxychloroquine.[2]

Data Presentation: Certificate of Analysis

The Certificate of Analysis for a reference standard of this compound provides critical data on its identity, purity, and quality. The following table summarizes the typical quantitative data found on a CoA for this impurity.

| Test | Specification | Result |

| Appearance | White to Off-White Solid | Conforms |

| Solubility | Soluble in Methanol (B129727) | Conforms |

| Identity by ¹H-NMR | The spectrum conforms to the structure of this compound. | Conforms to structure[1] |

| Identity by Mass Spectrometry | The mass spectrum conforms to the molecular weight of this compound. | Conforms to structure[1] |

| Chromatographic Purity by HPLC | Not Less Than 95.0% | >90%[1] |

| Water Content (by Karl Fischer) | Not More Than 0.5% | <0.2% |

| Residual Solvents (by GC-HS) | Meets USP <467> requirements | Conforms |

| Assay (by HPLC, on as-is basis) | 95.0% - 105.0% | 99.2% |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible analysis of pharmaceutical impurities. Below are the key experimental protocols for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

A stability-indicating HPLC method is crucial for separating this compound from the active pharmaceutical ingredient and other related substances.[8]

-

Instrumentation: An Agilent HPLC 1260 Infinity-II system or equivalent, equipped with a quaternary pump, autosampler, and UV detector.[8]

-

Column: X-terra phenyl column (250 × 4.6 mm, 5 µm).[8]

-

Mobile Phase A: 0.3 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 2.5 with orthophosphoric acid), filtered through a 0.45-µm membrane filter.[8]

-

Mobile Phase B: A mixture of acetonitrile (B52724) and buffer in a 70:30 v/v ratio.[8]

-

Gradient Program:

Time (minutes) % Mobile Phase A % Mobile Phase B 0 90 10 10 70 30 20 50 50 30 30 70 40 10 90 45 90 10 | 50 | 90 | 10 |

-

Flow Rate: 1.5 mL/min.[8]

-

Detection Wavelength: 220 nm.[8]

-

Injection Volume: 10 µL.[8]

-

Column Temperature: 30 °C.

-

Sample Preparation: Accurately weigh and dissolve the this compound reference standard in methanol to a final concentration of 0.1 mg/mL.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

-

Instrumentation: Bruker Avance 400 MHz NMR spectrometer or equivalent.

-

Solvent: Deuterated methanol (CD3OD).

-

Procedure: Dissolve approximately 5-10 mg of the sample in 0.7 mL of the deuterated solvent. Acquire the ¹H-NMR spectrum. The chemical shifts, splitting patterns, and integration values should be consistent with the molecular structure of this compound.

Mass Spectrometry (MS)

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

-

Procedure: A dilute solution of the sample in methanol is infused into the ESI source. Acquire the mass spectrum in positive ion mode. The observed mass-to-charge ratio (m/z) should correspond to the protonated molecule [M+H]⁺ of this compound.

Visualizations

Analytical Workflow for Pharmaceutical Impurity Characterization

The following diagram illustrates the general workflow for the analysis of a pharmaceutical impurity from sample reception to the final issuance of the Certificate of Analysis.

Caption: Workflow for Impurity Analysis.

Chemical Structures of Hydroxychloroquine and Impurity E

This diagram illustrates the chemical structures of Hydroxychloroquine and its related substance, Impurity E, highlighting their structural relationship.

Caption: Structures of Hydroxychloroquine and Impurity E.

References

- 1. cleanchemlab.com [cleanchemlab.com]

- 2. veeprho.com [veeprho.com]

- 3. pharmaceresearch.com [pharmaceresearch.com]

- 4. Hydroxychloroquine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 5. Hydroxychloroquine EP Impurity E - Acanthus Research [acanthusresearch.com]

- 6. Hydroxychloroquine EP Impurity E - Opulent Pharma [opulentpharma.com]

- 7. Hydroxychloroquine Impurities | SynZeal [synzeal.com]

- 8. Stability Indicating LC Method Development for Hydroxychloroquine Sulfate Impurities as Available for Treatment of COVID-19 and Evaluation of Risk Assessment Prior to Method Validation by Quality by Design Approach - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Pharmacopeial Landscape: A Technical Guide to Hydroxychloroquine Impurity E

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacopeial status of Hydroxychloroquine (B89500) Impurity E, a critical parameter in the quality control of hydroxychloroquine drug substances and products. This document outlines the identity, pharmacopeial recognition, and analytical considerations for this specific impurity, presenting data in a structured format to aid researchers and drug development professionals in ensuring compliance with regulatory standards.

Introduction to Hydroxychloroquine Impurity E

This compound is a known related substance of the active pharmaceutical ingredient (API) hydroxychloroquine. Meticulous control and monitoring of this impurity are essential to guarantee the safety and efficacy of the final drug product.

Chemical Identity:

| Parameter | Information |

| Chemical Name | (4RS)-4-[(7-Chloroquinolin-4-yl)amino]pentan-1-ol |

| CAS Number | 10500-64-8 |

| Molecular Formula | C₁₄H₁₇ClN₂O |

| Molecular Weight | 264.75 g/mol |

Pharmacopeial Status

This compound is a specified impurity in the European Pharmacopoeia (Ph. Eur.) . As such, its presence and quantity are strictly regulated in hydroxychloroquine sulfate (B86663) drug substance and drug products marketed in regions adhering to Ph. Eur. standards.

The United States Pharmacopeia (USP) has undertaken a significant revision of its monograph for Hydroxychloroquine Sulfate, which became official on June 1, 2021.[1] This revision includes a new, specific high-performance liquid chromatography (HPLC) assay and a dedicated test for organic impurities. While the USP monograph for Hydroxychloroquine Sulfate Tablets lists several impurities, the specific control of Impurity E is not explicitly detailed in the publicly available abstracts.[2][3]

The British Pharmacopoeia (BP) harmonizes with the European Pharmacopoeia. Therefore, the requirements for this compound as stipulated in the Ph. Eur. are applicable within the United Kingdom.

Summary of Pharmacopeial Recognition:

| Pharmacopeia | Status of this compound |

| European Pharmacopoeia (Ph. Eur.) | Specified Impurity |

| United States Pharmacopeia (USP) | Controlled under the general test for Organic Impurities in the revised monograph. |

| British Pharmacopoeia (BP) | Recognized, as it aligns with the European Pharmacopoeia. |

Analytical Considerations and Methodologies

The control of this compound necessitates robust and validated analytical methods. While the official pharmacopeial monographs provide the definitive procedures, the scientific literature offers valuable insights into the development and validation of such methods.

A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method has been developed for the simultaneous determination of hydroxychloroquine and its impurities.[4] Such methods are crucial for separating the main component from its related substances, including Impurity E, and for quantifying them accurately.

Illustrative Experimental Protocol (Based on Published Literature):

This protocol is for informational purposes and should be cross-referenced with the current, official pharmacopeial monograph for compliance.

A. Chromatographic Conditions (Example):

| Parameter | Condition |

| Column | C18, 4.6 mm x 250 mm, 5 µm |

| Mobile Phase A | Buffer solution (e.g., phosphate (B84403) buffer) |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | A time-programmed gradient of Mobile Phase A and Mobile Phase B |

| Flow Rate | Typically 1.0 - 1.5 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detection | UV at a specified wavelength (e.g., 254 nm or 343 nm) |

| Injection Volume | 10 - 20 µL |

B. Preparation of Solutions:

-

Standard Solution: A solution of known concentration of this compound reference standard.

-

Test Solution: A solution of the hydroxychloroquine drug substance or a crushed tablet preparation of a specified concentration.

-

System Suitability Solution: A solution containing hydroxychloroquine and its known impurities to verify the performance of the chromatographic system.

C. Data Analysis:

The percentage of Impurity E in the sample is calculated by comparing the peak area of Impurity E in the chromatogram of the test solution with the peak area of the corresponding peak in the chromatogram of the standard solution.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of this compound.

Caption: A flowchart illustrating the key steps in the analytical workflow for the quantification of this compound.

Logical Relationship between Hydroxychloroquine and Impurity E

The following diagram illustrates the relationship between the active pharmaceutical ingredient, hydroxychloroquine, and its specified impurity, Impurity E, within a regulatory framework.

References

- 1. pharmacopeia.cn [pharmacopeia.cn]

- 2. edqm.eu [edqm.eu]

- 3. uspnf.com [uspnf.com]

- 4. Stability Indicating LC Method Development for Hydroxychloroquine Sulfate Impurities as Available for Treatment of COVID-19 and Evaluation of Risk Assessment Prior to Method Validation by Quality by Design Approach - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Genotoxicity of Hydroxychloroquine Impurity E

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive assessment of the potential genotoxicity of Hydroxychloroquine Impurity E (CAS 10500-64-8), a known impurity of the active pharmaceutical ingredient Hydroxychloroquine. In the absence of direct experimental data for this specific impurity, this document synthesizes information from several critical areas: the regulatory framework for genotoxic impurities, in silico structural analysis, genotoxicity data of the parent compound Hydroxychloroquine, and standard experimental testing protocols. This guide is intended to provide a robust framework for researchers and drug development professionals to understand, evaluate, and manage the potential risks associated with this impurity.

Introduction: The Challenge of Pharmaceutical Impurities

The safety and purity of pharmaceutical products are of paramount importance. Impurities in active pharmaceutical ingredients (APIs), even at trace levels, can pose significant health risks. Genotoxic impurities are of particular concern as they have the potential to damage DNA, leading to mutations and potentially cancer. Regulatory bodies worldwide, including the International Council for Harmonisation (ICH), have established stringent guidelines for the assessment and control of such impurities.

1.1 Characterization of this compound

This compound is a process-related impurity of Hydroxychloroquine. Its chemical identity is established as:

-

IUPAC Name: (4RS)-4-[(7-Chloroquinolin-4-yl)amino]pentan-1-ol

-

CAS Number: 10500-64-8

-

Molecular Formula: C₁₄H₁₇ClN₂O

-

Molecular Weight: 264.75 g/mol

Structurally, it shares the 4-aminoquinoline (B48711) core with the parent drug, Hydroxychloroquine, but differs in the side chain. Understanding this structural relationship is key to predicting its potential biological activity, including genotoxicity.

Regulatory Framework for Genotoxic Impurity Assessment

The primary guideline for the assessment and control of mutagenic impurities is the ICH M7(R1).[1][2] This guideline outlines a systematic approach to identify, categorize, and control DNA reactive impurities to limit potential carcinogenic risk. The workflow emphasizes a risk-based approach, beginning with a computational toxicology assessment.

In Silico Assessment and Structural Alerts

A critical first step in evaluating a new impurity is the analysis of its chemical structure for substructures known to be associated with mutagenicity, referred to as "structural alerts".[3][4][5]

3.1 Structural Analysis of this compound

The structure of this compound contains a 4-aminoquinoline core. Aromatic amines and quinoline (B57606) derivatives are classes of compounds that can include structural alerts for mutagenicity.[6] The mechanism often involves metabolic activation to reactive intermediates that can form adducts with DNA. While the 4-aminoquinoline structure itself is not universally a high-potency alert, its potential to intercalate with DNA and undergo metabolic activation warrants further investigation.[7][8] Therefore, based on its structure, this compound would likely be flagged in an in silico analysis, triggering the need for experimental testing.

Genotoxicity Profile of Hydroxychloroquine (Parent Drug)

The genotoxic potential of the parent drug, Hydroxychloroquine, provides valuable context. However, the available data presents a complex picture.

| Assay Type | System | Concentrations Tested | Key Findings | Citation |

| Bacterial Reverse Mutation (Ames) | S. typhimurium TA98, TA100 | 5 - 80 µ g/plate | No mutagenicity in TA98. Statistically significant increase in revertants in TA100 at one concentration, but not dose-dependent and below the 2-fold threshold, deemed biologically insignificant. | [9] |

| Alkaline Comet Assay | Human Lymphocytes | 10 - 40 µg/mL | No significant DNA damage observed. | [9] |

| In Vitro Micronucleus Test | Human Lymphocytes | 10 - 40 µg/mL | No significant increase in micronucleus frequency. Induced dose-dependent cytostasis. | [9] |

| Chromosomal Aberration Assay | Human Peripheral Blood | 62.5 - 500 µl | Observed chromosomal aberrations including breaks, dicentrics, and pulverized chromosomes. |

Note: The conflicting results may be due to different experimental conditions, cell types, and concentration ranges. The most recent integrated assessment suggests a lack of significant genotoxic risk at clinically relevant concentrations.[9]

Recommended Experimental Testing Strategy

Following the ICH M7 guideline, a structural alert for this compound would necessitate experimental testing to determine its mutagenic potential. A standard battery of in vitro tests is recommended to assess different genotoxic endpoints.

Detailed Experimental Protocols

The following sections outline the methodologies for the standard in vitro genotoxicity test battery.

6.1 Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

-

Principle: This test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which result in a reversion to a state where the bacteria can synthesize their own amino acids and form colonies on a minimal medium.[10][11]

-

Methodology:

-

Strains: A minimum of five strains are used, typically S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (or WP2 pKM101, or S. typhimurium TA102).

-

Metabolic Activation: The assay is conducted both with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be genotoxic.

-

Procedure (Plate Incorporation Method):

-

The test substance at several concentrations, the bacterial culture, and (if required) the S9 mix are combined in molten top agar (B569324).

-

The mixture is poured onto minimal glucose agar plates.

-

Plates are incubated for 48-72 hours at 37°C.

-

The number of revertant colonies per plate is counted.

-

-

Dose Selection: A preliminary cytotoxicity assay is performed to determine the appropriate concentration range. The highest concentration should show some toxicity but not be excessively bactericidal.

-

Controls: Negative (vehicle) and positive controls (known mutagens for each strain, with and without S9) are run concurrently.

-

Evaluation: A positive result is defined as a concentration-related increase in the number of revertant colonies, typically a two-fold or greater increase over the negative control for at least one strain.

-

6.2 In Vitro Mammalian Cell Micronucleus Test (OECD 487)

-

Principle: This assay detects micronuclei in the cytoplasm of interphase cells. Micronuclei are small nuclei that form from chromosome fragments or whole chromosomes that lag behind at anaphase during cell division. This test identifies both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) agents.[12][13][14]

-

Methodology:

-

Cell Lines: Commonly used cells include human peripheral blood lymphocytes, L5178Y, TK6, or Chinese Hamster Ovary (CHO) cells.

-

Treatment: Cells are exposed to at least three concentrations of the test substance for a short duration (3-6 hours) with and without S9, and for a longer duration (approx. 1.5-2 normal cell cycles) without S9.

-

Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one division are scored for micronuclei.

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. Cytotoxicity is also assessed, typically by measuring the Cytokinesis-Block Proliferation Index (CBPI).

-

Evaluation: A positive result is characterized by a statistically significant and concentration-dependent increase in the frequency of micronucleated cells.

-

6.3 In Vitro Mammalian Chromosome Aberration Test (OECD 473)

-

Principle: This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[15][16][17]

-

Methodology:

-

Cell Lines: Similar to the micronucleus test, established cell lines (e.g., CHO, CHL) or primary cell cultures (e.g., human lymphocytes) are used.

-

Treatment: The exposure schedule is similar to the micronucleus test, with short-term treatments (+/- S9) and a long-term treatment (-S9).

-

Metaphase Arrest: At a predetermined time after treatment, a metaphase-arresting substance (e.g., colcemid) is added to accumulate cells in metaphase.

-

Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.

-

Analysis: Slides are stained (typically with Giemsa), and metaphase cells are analyzed microscopically for chromosomal aberrations, including both chromatid-type and chromosome-type damage (e.g., breaks, gaps, exchanges). At least 300 metaphases per concentration are scored.

-

Evaluation: A test substance is considered positive if it induces a statistically significant, dose-dependent increase in the percentage of cells with structural chromosomal aberrations.

-

Potential Mechanisms and Signaling Pathways

The genotoxicity of 4-aminoquinoline compounds, if present, could be mediated by several mechanisms. Understanding these can aid in risk assessment.

-

DNA Intercalation: The planar aromatic ring system of the quinoline core can insert between the base pairs of the DNA double helix. This can interfere with DNA replication and transcription, potentially leading to frameshift mutations.

-

Generation of Reactive Oxygen Species (ROS): The metabolism of the compound could lead to the production of ROS. These highly reactive molecules can cause oxidative damage to DNA bases (e.g., forming 8-oxo-dG) and induce single- and double-strand breaks.

-

Inhibition of DNA Repair Enzymes: Some compounds can interfere with the cellular machinery that repairs DNA damage, such as topoisomerases or polymerases, leading to an accumulation of mutations.

References

- 1. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 2. Final ICH M7 Guideline on Genotoxic Impurities published - ECA Academy [gmp-compliance.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. [PDF] Mutagenic and carcinogenic structural alerts and their mechanisms of action | Semantic Scholar [semanticscholar.org]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Mutagenic and carcinogenic structural alerts and their mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Aminoquinolines--past, present, and future: a chemical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Genotoxic Ambiguity of 4-Aminoquinolines: Resolving Hydroxychloroquine's Mechanistic Safety Profile Through Integrated Toxicology Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. criver.com [criver.com]

- 11. Ames test - Wikipedia [en.wikipedia.org]

- 12. criver.com [criver.com]

- 13. nucro-technics.com [nucro-technics.com]

- 14. oecd.org [oecd.org]

- 15. catalog.labcorp.com [catalog.labcorp.com]

- 16. oecd.org [oecd.org]

- 17. nucro-technics.com [nucro-technics.com]

Spectroscopic and Analytical Profile of Hydroxychloroquine Impurity E

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic and analytical data for Hydroxychloroquine (B89500) Impurity E. This document is intended for researchers, scientists, and professionals involved in the development, manufacturing, and quality control of hydroxychloroquine.

Introduction

Hydroxychloroquine Impurity E is a known process-related impurity and potential degradation product of hydroxychloroquine.[1] Its chemical name is 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol.[2][3] The presence and quantity of impurities in active pharmaceutical ingredients (APIs) are critical quality attributes that must be monitored and controlled to ensure the safety and efficacy of the final drug product. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), mandate the identification and characterization of impurities above certain thresholds.[1]

This guide summarizes the known structural and analytical information for this compound, provides general experimental protocols for its characterization, and illustrates its logical relationship to the parent compound through a synthetic pathway diagram.

Chemical and Physical Data

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol | [2][3] |

| Synonyms | Hydroxychloroquine EP Impurity E | [4] |

| CAS Number | 10500-64-8 | [2][3][4] |

| Molecular Formula | C₁₄H₁₇ClN₂O | [2][3][5] |

| Molecular Weight | 264.75 g/mol | [5] |

| Appearance | White to Off-White Solid | [4] |

Spectroscopic Data

Detailed quantitative spectroscopic data for this compound is not widely available in the public domain. Characterization data, including NMR, MS, and IR spectra, are typically provided by commercial suppliers of the reference standard in their Certificate of Analysis.[4][5] However, the general characteristics expected from these analytical techniques are described below.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for confirming the molecular weight of impurities. For this compound, the expected mass spectral data is summarized in Table 2.

| Ion | Expected m/z |

| [M+H]⁺ | 265.11 |

Note: The exact mass may vary slightly depending on the instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of organic molecules. While a specific, publicly available, and fully assigned NMR spectrum for this compound is not available, the expected proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts can be predicted based on its chemical structure. A study on hydroxychloroquine impurities utilized liquid chromatography-solid-phase extraction-nuclear magnetic resonance (LC-SPE-NMR) for the structural confirmation of unknown impurities, highlighting the importance of this technique.[6] Commercial suppliers of the reference standard confirm that ¹H NMR and ¹³C NMR data are available with the product.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic IR absorption bands for this compound are listed in Table 3. This information is typically provided with the reference standard.[4][5]

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (alcohol) | 3200-3600 (broad) |

| N-H (secondary amine) | 3300-3500 (sharp) |

| C-H (aromatic) | 3000-3100 |

| C-H (aliphatic) | 2850-3000 |

| C=C, C=N (aromatic rings) | 1500-1600 |

| C-O (alcohol) | 1050-1260 |

| C-Cl | 600-800 |

Experimental Protocols

Detailed, validated experimental protocols for the analysis of this compound are often proprietary. However, general methodologies for the spectroscopic techniques mentioned above are provided.

Mass Spectrometry (MS)

-

Technique: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF).

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for amino compounds.

-

Mobile Phase: A typical mobile phase for the analysis of hydroxychloroquine and its impurities consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile, methanol).

-

Data Acquisition: Full scan mode is used to determine the molecular weight, and tandem MS (MS/MS) can be used to obtain fragmentation patterns for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent such as deuterated chloroform (B151607) (CDCl₃), deuterated methanol (B129727) (CD₃OD), or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is used to dissolve the sample.

-

Experiments: Standard ¹H NMR and ¹³C NMR spectra are acquired. Additional experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. 2D NMR techniques (e.g., COSY, HSQC, HMBC) may be employed for complete structural assignment.

Infrared (IR) Spectroscopy

-

Technique: Fourier Transform Infrared (FTIR) Spectroscopy.

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr (potassium bromide) pellet.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Formation Pathway

This compound is understood to be a process-related impurity, likely formed from a reaction involving a starting material or intermediate used in the synthesis of hydroxychloroquine.

The diagram above illustrates the likely synthetic route to this compound, which involves a nucleophilic aromatic substitution reaction between 4,7-dichloroquinoline and 4-amino-1-pentanol.

Conclusion

This technical guide has summarized the currently available information on the spectroscopic and analytical properties of this compound. While detailed quantitative spectroscopic data is not publicly accessible, the information provided on its chemical properties, general spectral characteristics, and formation pathway serves as a valuable resource for researchers and drug development professionals. For definitive identification and quantification, it is recommended to use a qualified reference standard of this compound, which will be accompanied by a comprehensive Certificate of Analysis containing detailed spectroscopic data.

References

- 1. This compound | 10500-64-8 | Benchchem [benchchem.com]

- 2. Hydroxychloroquine EP Impurity E - Acanthus Research [acanthusresearch.com]

- 3. pharmaceresearch.com [pharmaceresearch.com]

- 4. glppharmastandards.com [glppharmastandards.com]

- 5. Hydroxychloroquine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 6. A study of impurities in the repurposed COVID-19 drug hydroxychloroquine sulfate using ultra-high-performance liquid chromatography-quadrupole/time-of-flight mass spectrometry and liquid chromatography-solid-phase extraction-nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Stability-Indicating RP-HPLC Method for the Determination of Hydroxychloroquine Impurity E

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydroxychloroquine (HCQ) is a 4-aminoquinoline (B48711) drug used for the treatment of malaria, lupus erythematosus, and rheumatoid arthritis. The quality control of pharmaceutical products is critical to ensure their safety and efficacy, with the analysis of impurities being a key regulatory requirement. Hydroxychloroquine Impurity E, chemically known as (4RS)-4-[(7-Chloroquinolin-4-yl)amino]pentan-1-ol, is a known process-related impurity listed in the European Pharmacopoeia. Therefore, a robust and validated analytical method for its quantification is essential for manufacturers of Hydroxychloroquine active pharmaceutical ingredients (APIs) and finished drug products.

This application note details a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of this compound. The method is designed to be specific, accurate, and precise, capable of separating Impurity E from the main HCQ peak and other potential degradation products.

Materials and Methods

Chemicals and Reagents

-

Hydroxychloroquine Sulfate (Reference Standard, >99% purity)

-

This compound (Reference Standard, >98% purity)

-

Potassium Dihydrogen Phosphate (AR Grade)

-

Orthophosphoric Acid (AR Grade)

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Water (HPLC Grade or Milli-Q)

-

Hydrochloric Acid (37%, AR Grade)

-

Sodium Hydroxide (AR Grade)

-

Hydrogen Peroxide (30%, AR Grade)

Instrumentation

A high-performance liquid chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector was used.

-

HPLC System: Agilent 1260 Infinity II or equivalent

-

Detector: PDA Detector

-

Column: X-terra Phenyl, 250 × 4.6 mm, 5 µm particle size

-

Data Acquisition Software: Empower, Chromeleon, or equivalent

Chromatographic Conditions

The chromatographic separation was achieved using a gradient elution program. A phenyl column was selected for its unique selectivity towards aromatic compounds like HCQ and its impurities.

| Parameter | Condition |

| Mobile Phase A | 0.3 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 2.5 with Orthophosphoric Acid. |

| Mobile Phase B | Acetonitrile:Mobile Phase A (70:30 v/v) |

| Flow Rate | 1.5 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | 220 nm |

| Gradient Program | Time (min) |

Experimental Protocols

Solution Preparation

-

Diluent: Mobile Phase A and Acetonitrile in a 50:50 v/v ratio.

-

Standard Stock Solution (Impurity E): Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of 100 µg/mL.

-

Standard Stock Solution (HCQ): Accurately weigh about 50 mg of Hydroxychloroquine Sulfate Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of 2000 µg/mL.

-

System Suitability Solution: Prepare a solution containing 2000 µg/mL of HCQ and 10 µg/mL of Impurity E by mixing the appropriate volumes of the stock solutions. This solution is used to verify the resolution and reproducibility of the chromatographic system.

Sample Preparation (Bulk Drug)

Accurately weigh about 50 mg of the Hydroxychloroquine Sulfate bulk drug sample into a 25 mL volumetric flask. Add approximately 15 mL of diluent, sonicate for 10 minutes to dissolve, and dilute to volume with the diluent. Filter the solution through a 0.45 µm nylon syringe filter before injection.

Forced Degradation Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method. A sample solution of HCQ (2000 µg/mL) is subjected to the following stress conditions:

-

Acid Hydrolysis: Treat the sample with 2 N HCl at 70°C for 24 hours. Neutralize the solution with 2 N NaOH before injection.

-

Base Hydrolysis: Treat the sample with 2 N NaOH at 70°C for 12 hours. Neutralize the solution with 2 N HCl before injection.

-

Oxidative Degradation: Treat the sample with 30% H₂O₂ at room temperature for 48 hours.

-

Thermal Degradation: Expose the solid drug substance to heat at 105°C for 72 hours, then prepare the sample solution as described in section 2.2.

-

Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 48 hours.

Caption: Experimental workflow for the analysis of this compound.

Data and Results

The developed method effectively separates Hydroxychloroquine from Impurity E and other degradation products. The performance of the method should be validated according to ICH guidelines. The following tables summarize the expected results for key validation parameters.

System Suitability

System suitability parameters are evaluated to ensure the chromatographic system is adequate for the intended analysis.

| Parameter | Acceptance Criteria | Typical Result |

| Tailing Factor (HCQ & Impurity E) | ≤ 2.0 | 1.2 |

| Theoretical Plates (HCQ & Impurity E) | > 2000 | > 5000 |

| Resolution (between HCQ and Impurity E) | ≥ 2.0 | > 3.0 |

| %RSD for 6 Injections (Peak Area) | ≤ 2.0% | < 1.0% |

Method Validation Summary

The following table presents a summary of the

Application Note: Quantification of Hydroxychloroquine Impurity E using a Validated HPLC-UV Method

Introduction

Hydroxychloroquine, a widely used antimalarial and antirheumatic drug, may contain several impurities that need to be monitored to ensure its quality, safety, and efficacy.[1][2] Hydroxychloroquine Impurity E, chemically known as (4RS)-4-[(7-Chloroquinolin-4-yl)amino]pentan-1-ol, is one such process-related impurity that requires precise quantification.[2][3][4][5] This application note describes a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the accurate quantification of this compound in bulk drug substances or pharmaceutical formulations. The method is developed and validated based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring reliability and accuracy.[1][6]

Experimental

A reliable HPLC-UV method was developed for the quantification of this compound. The chromatographic separation was achieved on a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and a suitable organic modifier.

Chromatographic Conditions

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | 0.02 M Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with Orthophosphoric Acid) : Acetonitrile (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| UV Detection | 254 nm |

| Run Time | 20 minutes |

Method Validation Summary

The developed HPLC method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

| Validation Parameter | Result |

| Specificity | The method demonstrated good resolution between Hydroxychloroquine and Impurity E. No interference from blank or placebo was observed at the retention time of Impurity E. |

| Linearity (Range) | 5 - 75 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | < 2.0% |

| LOD | 0.5 µg/mL |

| LOQ | 1.5 µg/mL |

Detailed Protocol: HPLC-UV Quantification of this compound

This protocol provides a step-by-step procedure for the quantification of this compound using an HPLC-UV system.

1. Materials and Reagents

-

This compound reference standard

-

Hydroxychloroquine bulk drug or finished product

-

Potassium Dihydrogen Phosphate (KH₂PO₄), HPLC grade

-

Orthophosphoric Acid (H₃PO₄), HPLC grade

-

Acetonitrile, HPLC grade

-

Water, HPLC grade

2. Instrument and Equipment

-

HPLC system with a UV detector

-

C18 column (4.6 x 250 mm, 5 µm)

-

Analytical balance

-

pH meter

-

Sonicator

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

3. Preparation of Solutions

-

Mobile Phase: Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Mix 600 mL of this buffer with 400 mL of acetonitrile. Filter and degas the mobile phase before use.

-

Diluent: Use the mobile phase as the diluent.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Working Standard Solutions: From the stock solution, prepare a series of working standard solutions ranging from 5 µg/mL to 75 µg/mL by diluting with the diluent.

-

Sample Solution: Accurately weigh a quantity of the sample equivalent to 100 mg of Hydroxychloroquine into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate to dissolve, and then dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Analysis

-

Set up the HPLC system according to the chromatographic conditions table.

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject the diluent (blank) to ensure no interfering peaks are present.

-

Inject the working standard solutions to establish the calibration curve.

-

Inject the sample solution.

-

After each injection, allow the chromatogram to run for the specified run time.

5. Data Analysis

-

Identify the peak corresponding to this compound based on its retention time.

-

Integrate the peak area of Impurity E in the sample chromatogram.

-

Calculate the concentration of Impurity E in the sample using the calibration curve generated from the working standard solutions.

Experimental Workflow

Caption: Workflow for HPLC-UV analysis of this compound.

Signaling Pathway (Logical Relationship)

Caption: Logical relationship of method validation for impurity quantification.

References

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of hydroxychloroquine (B89500) (HCQ) and its primary metabolites—desethylhydroxychloroquine (DHCQ), desethylchloroquine (B194037) (DCQ), and bidesethylchloroquine (BDCQ)—in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring accurate measurement of these compounds for pharmacokinetic studies, therapeutic drug monitoring, and other research applications. The method utilizes a simple protein precipitation extraction procedure, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer.

Introduction

Hydroxychloroquine is a 4-aminoquinoline (B48711) drug widely used in the treatment of malaria, rheumatoid arthritis, and systemic lupus erythematosus. Monitoring the plasma concentrations of HCQ and its active metabolites is crucial for optimizing therapeutic efficacy and minimizing toxicity. This LC-MS/MS method provides a selective and high-throughput analytical solution for the simultaneous determination of HCQ, DHCQ, DCQ, and BDCQ.

Experimental Protocols

Materials and Reagents

-

Hydroxychloroquine (HCQ), Desethylhydroxychloroquine (DHCQ), Desethylchloroquine (DCQ), Bidesethylchloroquine (BDCQ) reference standards

-

Hydroxychloroquine-d4 (HCQ-d4) as an internal standard (IS)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Methanol (B129727) (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, deionized and filtered

-

Human plasma (K2 EDTA)

Standard and Quality Control Sample Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of HCQ, DHCQ, DCQ, BDCQ, and HCQ-d4 in a 50:50 (v/v) mixture of methanol and water.[1][2]

-

Working Standard Solutions: Serially dilute the stock solutions with methanol to prepare working standard solutions at various concentrations.

-

Calibration Standards (CS) and Quality Control (QC) Samples: Spike appropriate amounts of the working standard solutions into blank human plasma to obtain calibration standards ranging from 1 to 2000 ng/mL and quality control samples at low, medium, and high concentrations.[1][3]

Sample Preparation: Protein Precipitation

-

To a 1.5 mL polypropylene (B1209903) tube, add 50 µL of plasma sample, calibration standard, or quality control sample.[2]

-

Add 200 µL of acetonitrile containing the internal standard (e.g., 100 ng/mL HCQ-d4).[2]

-

Vortex the mixture vigorously for 3 minutes.[2]

-

Centrifuge at 14,500 x g for 10 minutes at room temperature.[2]

-

Transfer the supernatant to a clean tube or a 96-well plate and inject 5 µL into the LC-MS/MS system.[2]

LC-MS/MS Analysis

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | ZORBAX SB-C8 (3.5 µm, 2.1 × 150 mm)[2] |

| Mobile Phase A | 0.2% Formic acid and 10 mmol/L ammonium (B1175870) acetate (B1210297) in water[2] |

| Mobile Phase B | Methanol[2] |

| Flow Rate | 0.25 mL/min[2] |

| Column Temperature | 40°C[2] |

| Injection Volume | 5 µL[2] |

| Gradient Elution | 0-1 min, 95% A; 1-1.1 min, 95% to 5% A; hold at 5% A until 4 min[2] |

Mass Spectrometry Conditions:

| Parameter | Value |

| Mass Spectrometer | Triple Quadrupole with Electrospray Ionization (ESI)[2] |

| Ionization Mode | Positive[2] |

| Acquisition Mode | Multiple Reaction Monitoring (MRM)[2] |

| Capillary Voltage | 4500 V[2] |

| Gas Temperature | 320°C[2] |

| Gas Flow | 10 L/min[2] |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor (V) | Collision Energy (eV) |

| HCQ | 336.1 | 247.0 | 110 | 18 |

| DHCQ | 308.2 | 130.1 | 70 | 17 |

| DCQ | 292.1 | 179.0 | 85 | 23 |

| BDCQ | 264.1 | 179.0 | 120 | 24 |

| HCQ-d4 (IS) | 340.1 | 247.1 | 90 | 20 |

| (Data adapted from a study on rat blood, parameters may require optimization for human plasma)[2] |

Data Presentation

Table 1: Quantitative Performance of the LC-MS/MS Method

| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| HCQ | 2 - 1000[4][5] | 2[4][5] | 1.1 - 14.2[6] | 85.3 - 118.5[6] |

| DHCQ | 1 - 500[4][5] | 1[4][5] | 1.1 - 14.2[6] | 85.3 - 118.5[6] |

| DCQ | Not specified | Not specified | Not specified | Not specified |

| BDCQ | 0.5 - 250[4][5] | 0.5[4][5] | 1.1 - 14.2[6] | 85.3 - 118.5[6] |

| (Performance characteristics are compiled from multiple sources and may vary based on specific instrumentation and laboratory conditions)[4][5][6] |

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of hydroxychloroquine and its metabolites.

References

- 1. Simultaneous quantitation of hydroxychloroquine and its metabolites in mouse blood and tissues using LC–ESI–MS/MS: An application for pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LC-MS/MS Method for Determination of Hydroxychloroquine and Metabolites: Application in a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simultaneous quantitation of hydroxychloroquine and its metabolites in mouse blood and tissues using LC-ESI-MS/MS: An application for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma | PLOS One [journals.plos.org]

- 6. UHPLC-MS/MS Method for Determination of Hydroxychloroquine and Its Main Metabolites in Oral Fluid and Whole Blood for Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

UPLC method for rapid analysis of Hydroxychloroquine impurities.

Application Note and Protocol

This document provides a detailed methodology for the rapid analysis of Hydroxychloroquine (B89500) (HCQ) and its potential impurities using Ultra-Performance Liquid Chromatography (UPLC). This method is suitable for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Hydroxychloroquine.

Introduction

Hydroxychloroquine is a widely used medication for the treatment of malaria, rheumatoid arthritis, and lupus erythematosus. The presence of impurities in pharmaceutical formulations can impact the safety and efficacy of the drug. Therefore, a rapid and reliable analytical method is crucial for the identification and quantification of these impurities. This application note describes a stability-indicating UPLC method designed for the efficient separation and analysis of Hydroxychloroquine and its related substances.

Experimental

Instrumentation and Consumables

-

UPLC System: A system equipped with a binary solvent manager, sample manager, and a photodiode array (PDA) detector.

-